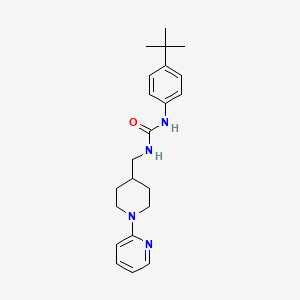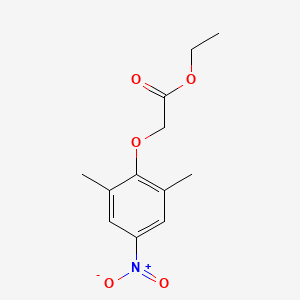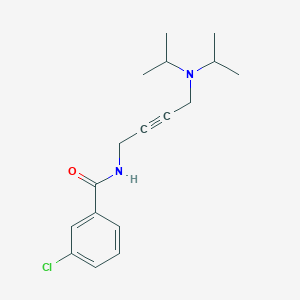![molecular formula C22H17N5O2S B2491049 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797603-69-0](/img/structure/B2491049.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole and oxadiazole derivatives involves multiple steps starting from common intermediates like chloroacetamides and thiols. For instance, Ramalingam et al. (2019) described synthesizing derivatives by reacting chloro-N-phenylacetamide with oxadiazole-thione or benzimidazole-thiols, demonstrating a versatile approach to creating these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Molecular structure analysis of these compounds, including benzimidazole derivatives, often employs techniques like NMR, FTIR, and mass spectrometry to confirm their synthesis and elucidate their structure. For example, studies have assigned the 1H and 13C NMR signals of isomers using 2D NMR techniques, helping in understanding the structural composition and isomeric distributions (Li Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole and oxadiazole derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, reactions with phenyl isothiocyanate, hydrazonyl chlorides, and active methylene reagents can yield thiadiazole, thiophene, and pyrazole derivatives, respectively, showcasing their chemical versatility and reactivity (Khalil, Sayed, & Raslan, 2012).
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has led to the synthesis of derivatives with potential biological activities. For example, derivatives synthesized from similar intermediates have shown significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Furthermore, studies involving the synthesis of novel oxadiazole derivatives containing benzimidazole moieties highlight their application in NMR studies, providing valuable structural insights into these compounds (Li Ying-jun, 2012).
Antimicrobial and Antituberculosis Activities
Compounds with a benzimidazole core have been evaluated for their antimicrobial activities, with some showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Such studies are crucial for developing new antibiotics in response to rising antibiotic resistance (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Additionally, the synthesis and antibacterial activity assessment of benzimidazole-based pyrimidine derivatives contribute to the search for novel antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer and Antioxidant Properties
The exploration of benzimidazole derivatives for their antitumor activities has led to the identification of compounds with considerable anticancer activity against various cancer cell lines, underlining their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). In parallel, studies on the antioxidant properties of benzimidazole compounds have shown promising results, indicating their potential as protective agents against oxidative stress-related diseases (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Hemolytic Activity
Research into the antimicrobial and hemolytic activities of oxadiazole compounds has contributed valuable knowledge towards developing compounds with selective toxicity, which is essential for minimizing side effects in therapeutic applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Future Directions
The presence of several biologically active functional groups in this compound suggests that it could be of interest in medicinal chemistry. Future research could involve testing its biological activity, exploring its mechanism of action, and potentially making structural modifications to optimize its properties .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDXXPITPDCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)


![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)
![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)